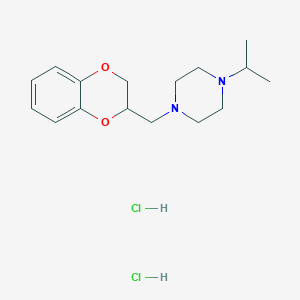![molecular formula C18H20N2O3 B5973013 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B5973013.png)
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. This compound has been extensively studied for its potential as an anticancer agent.
Mécanisme D'action
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 inhibits the activity of several kinases involved in tumor growth and angiogenesis by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways, leading to decreased cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits tumor growth and angiogenesis by reducing the activity of several kinases involved in these processes. In addition, it has been shown to induce apoptosis in cancer cells. This compound 43-9006 has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical models. However, there are also limitations to using this compound 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, the optimal dose and schedule for this compound 43-9006 treatment in preclinical models have not been fully established.
Orientations Futures
There are several future directions for research on 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006. One area of interest is the development of combination therapies that include this compound 43-9006. It has been shown to have synergistic effects with other anticancer agents, such as sorafenib and erlotinib. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006 treatment. Finally, there is ongoing research on the development of second-generation this compound 43-9006 analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 involves several steps, including the reaction of 2,3-dimethylphenol with propionyl chloride, followed by the reaction of the resulting product with 2-amino-5-nitrobenzamide. The final step involves reduction of the nitro group to an amino group using palladium on carbon.
Applications De Recherche Scientifique
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. This compound has been tested in preclinical models of various cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propriétés
IUPAC Name |
2-[2-(2,3-dimethylphenoxy)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-7-6-10-16(12(11)2)23-13(3)18(22)20-15-9-5-4-8-14(15)17(19)21/h4-10,13H,1-3H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSGLICBIRVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}ethanol](/img/structure/B5972936.png)
![1-(3-methoxybenzyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine](/img/structure/B5972947.png)
![3-[(4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-1-indanone](/img/structure/B5972952.png)



![N-[2-methoxy-5-(trifluoromethyl)phenyl]-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5972984.png)
![4-(2,3-dichlorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972986.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5973000.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5973004.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5973031.png)